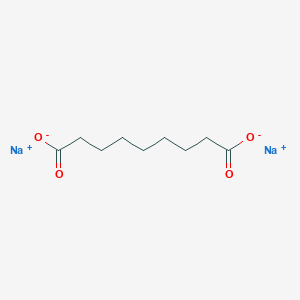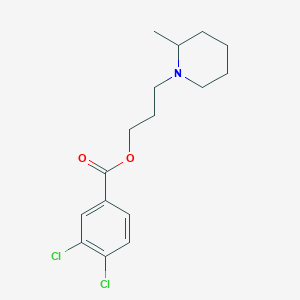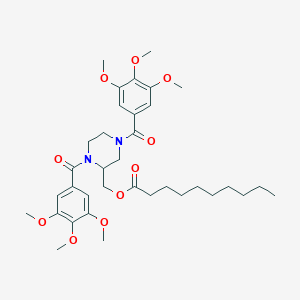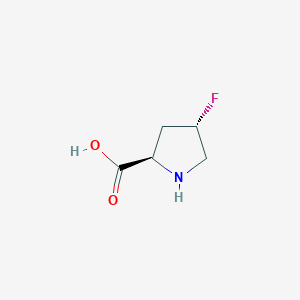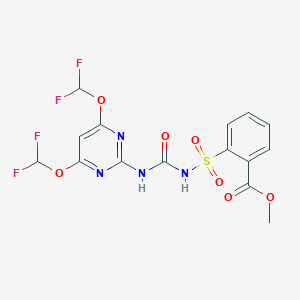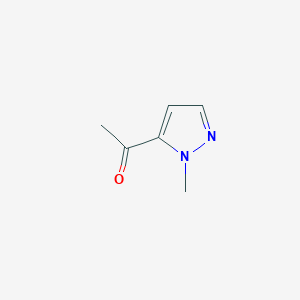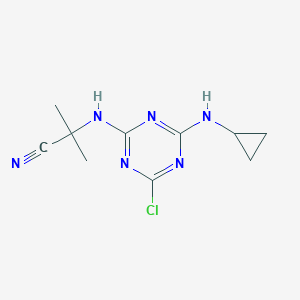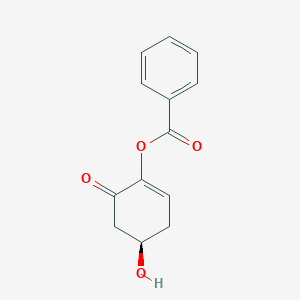
3,2-O-Benzoyl-5-hydroxycyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,2-O-Benzoyl-5-hydroxycyclohexanone, also known as BHCH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of cyclohexanones and is synthesized through a multistep process. BHCH has been studied for its mechanism of action and biochemical effects, which have shown promising results in various scientific applications.
Scientific Research Applications
3,2-O-Benzoyl-5-hydroxycyclohexanone has been studied for its potential applications in various scientific fields. One of the major applications of 3,2-O-Benzoyl-5-hydroxycyclohexanone is in the field of organic synthesis. 3,2-O-Benzoyl-5-hydroxycyclohexanone has been used as a building block in the synthesis of various natural products and pharmaceuticals. 3,2-O-Benzoyl-5-hydroxycyclohexanone has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Mechanism Of Action
The mechanism of action of 3,2-O-Benzoyl-5-hydroxycyclohexanone is not fully understood, but it is believed to be due to its ability to form hydrogen bonds with other molecules. 3,2-O-Benzoyl-5-hydroxycyclohexanone has been shown to form hydrogen bonds with various functional groups, including carboxylic acids, amines, and alcohols. This ability to form hydrogen bonds allows 3,2-O-Benzoyl-5-hydroxycyclohexanone to act as a catalyst in various chemical reactions.
Biochemical And Physiological Effects
3,2-O-Benzoyl-5-hydroxycyclohexanone has been shown to have various biochemical and physiological effects. 3,2-O-Benzoyl-5-hydroxycyclohexanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. 3,2-O-Benzoyl-5-hydroxycyclohexanone has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of 3,2-O-Benzoyl-5-hydroxycyclohexanone is its ability to form hydrogen bonds with other molecules, which makes it a versatile compound for use in various chemical reactions. However, one of the limitations of 3,2-O-Benzoyl-5-hydroxycyclohexanone is its high cost and the complex synthesis process required to produce it.
Future Directions
There are several future directions for research on 3,2-O-Benzoyl-5-hydroxycyclohexanone. One potential direction is to further study its mechanism of action and the specific functional groups with which it can form hydrogen bonds. Another potential direction is to study the potential use of 3,2-O-Benzoyl-5-hydroxycyclohexanone in drug discovery and development. Additionally, further research is needed to explore the potential use of 3,2-O-Benzoyl-5-hydroxycyclohexanone in the treatment of various diseases, including cancer and inflammatory diseases.
In conclusion, 3,2-O-Benzoyl-5-hydroxycyclohexanone is a chemical compound that has shown promising results in various scientific applications. Its ability to form hydrogen bonds with other molecules makes it a versatile compound for use in various chemical reactions. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development.
Synthesis Methods
3,2-O-Benzoyl-5-hydroxycyclohexanone is synthesized through a multistep process, starting with the reaction of cyclohexanone with benzoyl chloride in the presence of a catalyst. This reaction yields benzoylcyclohexanone, which is then treated with sodium hydroxide to form benzoylcyclohexanol. Finally, the benzoylcyclohexanol is oxidized using sodium hypochlorite to yield 3,2-O-Benzoyl-5-hydroxycyclohexanone.
properties
CAS RN |
133683-50-8 |
|---|---|
Product Name |
3,2-O-Benzoyl-5-hydroxycyclohexanone |
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate |
InChI |
InChI=1S/C13H12O4/c14-10-6-7-12(11(15)8-10)17-13(16)9-4-2-1-3-5-9/h1-5,7,10,14H,6,8H2/t10-/m1/s1 |
InChI Key |
RQVSANHJWDIJET-SNVBAGLBSA-N |
Isomeric SMILES |
C1C=C(C(=O)C[C@@H]1O)OC(=O)C2=CC=CC=C2 |
SMILES |
C1C=C(C(=O)CC1O)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C=C(C(=O)CC1O)OC(=O)C2=CC=CC=C2 |
synonyms |
3,2-O-benzoyl-5-hydroxycyclohexanone MI 619 MI-619 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



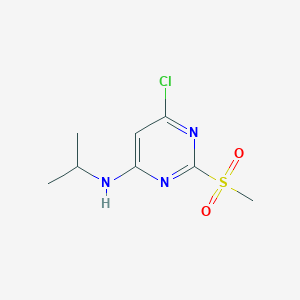
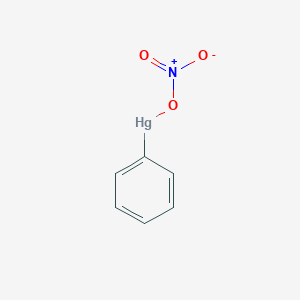
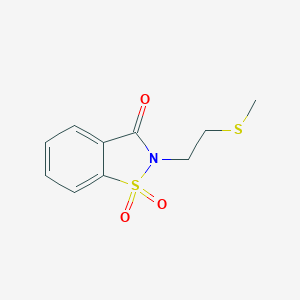
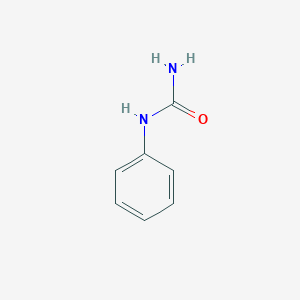
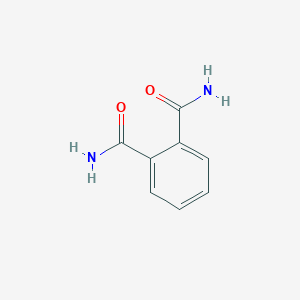
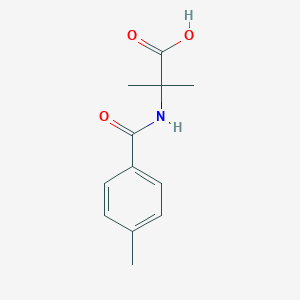
![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)
